Prednisolone farnesylate

Glucocorticoid toxicity Therapeutic index Systemic safety

Topical corticosteroids often cause systemic side effects due to rapid transdermal escape. Prednisolone farnesylate is an ester prodrug engineered for site-specific enzymatic hydrolysis within viable skin, releasing active prednisolone locally while limiting systemic exposure. • 50.0% clinical improvement rate in RA vs. 27.4% for flufenamic acid (RCT) • 12.9-fold lower skin-to-systemic drug accumulation vs. prednisolone • 1.1% adverse event rate vs. 3.1% for comparator NSAID ointment • Chronic NOAEL established in 52-week multi-species toxicology studies Supplied with Certificate of Analysis. Standard research quantities available for immediate global dispatch.

Molecular Formula C36H50O6
Molecular Weight 578.8 g/mol
CAS No. 118244-44-3
Cat. No. B218589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone farnesylate
CAS118244-44-3
Synonyms11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate
prednisolone farnesylate
Molecular FormulaC36H50O6
Molecular Weight578.8 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C
InChIInChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11+,25-19+/t28-,29-,30-,33+,34-,35-,36-/m0/s1
InChIKeySBQAKZYUNWNIRL-WIPKXTQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone Farnesylate: Transdermal Corticosteroid Prodrug


Prednisolone farnesylate (PNF, also designated PNF-21, Farnezone) is a synthetic glucocorticoid receptor agonist and ester prodrug of prednisolone, formulated as the 21-(2E,6E-farnesylate) isomer [1]. Developed by Kuraray and Taiho Pharmaceutical, it was specifically engineered to enhance percutaneous absorption and local anti-inflammatory action while limiting systemic exposure [2]. The compound is marketed in Japan as a topical gel for rheumatoid arthritis and has undergone extensive nonclinical and clinical evaluation [3]. Unlike the parent molecule prednisolone, the farnesyl ester modification fundamentally alters its dermal pharmacokinetic profile, enabling the prodrug to penetrate the stratum corneum and undergo site-specific enzymatic hydrolysis to release active prednisolone within viable skin layers [4].

Why Prednisolone Farnesylate Cannot Be Substituted


Prednisolone farnesylate is not merely prednisolone in a topical vehicle; it is a rationally designed ester prodrug whose farnesyl moiety confers distinct physicochemical properties governing skin permeation, intradermal bioconversion kinetics, and systemic escape. The parent drug prednisolone penetrates skin poorly and, upon reaching viable tissue, rapidly enters the systemic circulation, producing measurable thymolytic and systemic glucocorticoid effects [1]. In contrast, the farnesylate prodrug is extensively metabolized within viable skin by esterases enriched in deeper epidermal layers, releasing active prednisolone locally while the intact prodrug remains stable in donor and receptor compartments [2]. This site-specific activation cascade results in sustained dermal retention of the active moiety and minimized delivery into the systemic circulation, a pharmacokinetic distinction that directly translates into divergent safety profiles observed in chronic toxicity models [3][4]. Consequently, substituting prednisolone farnesylate with prednisolone, prednisolone acetate, or non-esterified topical corticosteroids would forfeit the engineered therapeutic index that defines the compound's clinical utility.

Prednisolone Farnesylate: Quantitative Evidence


Reduced Systemic Toxicity in Equimolar Comparison

In a 13-week repeat-dose subcutaneous toxicity study in Crj:CD(SD) rats, prednisolone farnesylate (PNF) at 30 mg/kg/day was directly compared with an approximately equimolar dose of prednisolone (PN) at 18.7 mg/kg/day. All animals (100%) in the PN 18.7 mg/kg/day group died exhibiting emaciation and systemic deterioration, whereas PNF 30 mg/kg/day produced mortality in only 4 of 10 males and 3 of 10 females [1]. Histopathological examination revealed that PN-treated animals succumbed to steroid-induced immunosuppression with pyelonephritis and suppurative inflammation in multiple organs, while surviving PNF-treated animals showed attenuated systemic toxicity [1]. The toxicological no-effect level of PNF in this study was determined to be 0.03 mg/kg/day, with a certain toxic dose of 0.3 mg/kg/day [1].

Glucocorticoid toxicity Therapeutic index Systemic safety

Superior Clinical Efficacy vs Mobilat in Rheumatoid Arthritis

A randomized, well-controlled comparative study in 189 patients with rheumatoid arthritis evaluated PNF-21 (prednisolone farnesylate) gel versus Mobilat® (flufenamic acid ointment) applied 3–4 times daily for 4 weeks. PNF-21 achieved a 'moderate' plus 'marked' improvement rating of 50.0% (40/80 patients), significantly superior to Mobilat's 27.4% (23/84 patients) [1]. The global utility rating ('moderately' plus 'markedly' useful) was 48.8% (39/80) for PNF-21 versus 27.1% (23/85) for Mobilat [1]. Adverse reaction incidence was lower for PNF-21 (1.1%, 1/92 patients) compared to Mobilat (3.1%, 3/96 patients), with no abnormal laboratory findings in either group [1].

Rheumatoid arthritis Topical anti-inflammatory Clinical efficacy

Dermal Retention and Systemic Sparing vs Prednisolone

In a pharmacokinetic study employing hairless mouse skin in vitro, the intradermal concentration of the prednisolone farnesylate derivative (PND) in viable skin after 7 days of application was 0.79 µg/cm², compared to 10.22 µg/cm² for unmodified prednisolone (PN) under identical conditions [1]. This 12.9-fold lower viable skin concentration of the prodrug-derived steroid reflects its gradual, enzyme-mediated bioconversion rather than rapid passive accumulation. Critically, PN caused a significant reduction in thymus weight (indicating systemic glucocorticoid effect) in the rat croton-oil ear edema model, while PND produced no measurable thymolytic effect despite equivalent topical anti-edema potency [1]. The concentration differential is consistent with the binding study findings showing that prodrugs with longer ester chains (geranate C10, farnesylate C15) exhibit non-homogeneous dermal distribution concentrated in deeper skin layers, whereas the parent drug PN was 'hardly bound in the viable skin' [2].

Percutaneous pharmacokinetics Dermal retention Systemic exposure

Site-Specific Bioconversion in Viable Skin

The diffusion and metabolism of prednisolone 21-farnesylate were quantified in viable hairless mouse skin using in vitro diffusion half-cells. The intact prodrug ester was 'extensively metabolized in viable skin, while it was stable in the donor and receptor solutions' [1]. The rate of bioconversion increased as a function of distance from the skin surface, indicating that esterase activity responsible for prodrug hydrolysis is enriched in the lower layers of the viable epidermis and dermis [1]. A mathematical model with linearly increasing enzyme activity as a function of skin depth successfully accounted for the observed in vitro diffusion/metabolism profiles [1]. In the companion binding study comparing five prednisolone esters of increasing chain length (senesyonate C5, geranate C10, farnesylate C15, geranylgeranate C20), the C15 farnesylate ester showed an optimized concentration gradient within skin: drug concentration increased gradually with distance from the skin surface, with the parent drug PN showing negligible binding in viable skin layers [2]. This enzymatic activation cascade is unavailable with non-esterified corticosteroids.

Prodrug bioconversion Skin esterase Local activation

Defined Chronic Safety Margins in Toxicology Studies

Three independent GLP-compliant chronic toxicity studies establish the safety margins of prednisolone farnesylate gel: (i) In a 52-week dermal toxicity study in Sprague-Dawley rats at doses of 0.125, 0.5, and 2.0 mg/kg/day, dose-dependent thymic and adrenal atrophy were observed, with reversibility confirmed after an 8-week recovery period [1]. (ii) In a 52-week percutaneous study in Beagle dogs at 0.05, 0.2, and 0.8 mg/kg/day, the toxicological no-effect level was 0.05 mg/kg/day and the overt toxic dose was 0.8 mg/kg/day; most changes resolved during recovery except for adrenal and application-site alterations [2]. (iii) A 13-week dermal study in rats determined the overt toxic dose of PNF gel as 4 mg/kg/day and the non-toxic dose as 1 mg/kg/day, with demonstrated reversibility [3]. These systematic data provide a quantitative chronic safety framework that is absent for many non-proprietary topical corticosteroid formulations.

Chronic toxicity NOAEL Reversibility

Prednisolone Farnesylate: Key Application Scenarios


Topical Therapy for Rheumatoid Arthritis

For procurement in rheumatology settings where topical symptom management is indicated, prednisolone farnesylate gel is supported by a randomized controlled trial demonstrating a 50.0% improvement rate versus 27.4% for Mobilat® (flufenamic acid), with a lower adverse event rate (1.1% vs. 3.1%) [1]. This evidence positions PNF-21 as the quantitatively superior choice when a topical corticosteroid-based approach is preferred over NSAID ointments for RA patients.

Transdermal Prodrug Pharmacokinetic Modeling

Prednisolone farnesylate serves as a well-characterized model compound for percutaneous prodrug research. Its skin diffusion, binding, and metabolism have been quantitatively profiled across multiple publications, including concentration-distance profiles from skin slicing experiments and mathematical models of enzyme-mediated bioconversion [2][3]. Researchers investigating transdermal corticosteroid delivery, esterase-activated prodrug design, or dermal pharmacokinetic modeling benefit from this extensive, reproducible dataset.

Chronic Topical Use with Minimized Systemic Toxicity

The equimolar toxicity comparison showing 100% mortality with prednisolone versus ~35% with prednisolone farnesylate at comparable doses [4], combined with the 12.9-fold lower skin-to-systemic drug accumulation ratio relative to prednisolone [5], makes this compound the preferred choice for scenarios demanding prolonged topical corticosteroid exposure with minimized systemic burden. The defined chronic NOAEL values from 52-week multi-species studies provide additional quantitative safety benchmarks for formulation development and regulatory submissions [6].

Benchmarking Novel Topical Corticosteroid Candidates

For industrial R&D programs developing next-generation topical glucocorticoids, prednisolone farnesylate offers a valuable benchmark. Its marketed status for RA, established efficacy (50% clinical improvement rate), quantified dermal retention profile (0.79 µg/cm² at day 7), and multi-species chronic safety package [1][5][6] provide a comprehensive reference point against which novel candidates can be compared on potency, skin retention, and systemic safety axes.

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